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Compound of Interest

Compound Name: 4-Phenylmorpholine

Cat. No.: B1362484

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis
of 4-Phenylmorpholine, a versatile building block in medicinal chemistry and materials
science. This document details the expected data from Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) analyses, alongside detailed experimental
protocols.

Introduction to 4-Phenylmorpholine

4-Phenylmorpholine (C10H13NO) is a heterocyclic compound featuring a morpholine ring
attached to a phenyl group.[1][2] Its structural characteristics make it a valuable intermediate in
the synthesis of a wide range of biologically active molecules and functional materials.[1][3][4]
The morpholine moiety is often incorporated into drug candidates to improve their
pharmacokinetic properties, such as solubility and bioavailability.[1] Given its importance, a
thorough understanding of its spectroscopic properties is crucial for its identification,
characterization, and quality control in research and development.

Spectroscopic Data

The following sections present the key spectroscopic data for 4-Phenylmorpholine in a
structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the structure of 4-
Phenylmorpholine by providing information about the chemical environment of its hydrogen
(*H) and carbon (33C) nuclei.

Table 1: *H NMR Spectroscopic Data for 4-Phenylmorpholine

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.25 m 2H Ar-H (meta)
~6.90 m 3H Ar-H (ortho, para)
~3.85 t 4H O-CH:
~3.15 t 4H N-CH:

Note: Chemical shifts are approximate and can vary depending on the solvent and
concentration. Data is compiled from typical values for similar structures and publicly available
spectra.[5][6][7]

Table 2: 3C NMR Spectroscopic Data for 4-Phenylmorpholine

Chemical Shift (6, ppm) Assighment

~151 Ar-C (quaternary, attached to N)
~129 Ar-C (meta)

~120 Ar-C (para)

~116 Ar-C (ortho)

~67 O-CH:2

~49 N-CH:

Note: Chemical shifts are approximate and can vary depending on the solvent and
concentration. Data is compiled from typical values for similar structures and publicly available
spectra.[6][8]
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Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in 4-
Phenylmorpholine by measuring the absorption of infrared radiation at specific wavenumbers.

Table 3: Key IR Absorption Bands for 4-Phenylmorpholine

Wavenumber . . . .
Intensity Bond Vibration Functional Group

(cm™)

3050-3000 Medium C-H stretch Aromatic C-H
Aliphatic C-H

2950-2800 Strong C-H stretch )
(morpholine)

1600-1450 Medium-Strong C=C stretch Aromatic ring

1250-1000 Strong C-O stretch Ether (morpholine)

1350-1250 Strong C-N stretch Aromatic amine

Note: Peak positions and intensities are approximate. Data is interpreted from general IR
correlation charts and publicly available spectra.[9][10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of 4-Phenylmorpholine, aiding in its identification and structural confirmation.

Table 4: Mass Spectrometry Data for 4-Phenylmorpholine (Electron lonization)

m/z Relative Intensity (%) Assignment

163 High [M]* (Molecular lon)
105 Moderate [CeHsN-CH2]*

77 Moderate [CeHs]*

56 High [C3HeN]* or [CaHs]*
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Note: Fragmentation patterns can vary depending on the ionization method and energy. The

molecular weight of 4-Phenylmorpholine is 163.22 g/mol .[2][12] The molecular ion peak is

expected to be at m/z 163.[2] Common fragmentation patterns for amines involve alpha-

cleavage.[13]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 4-

Phenylmorpholine.

NMR Spectroscopy

Sample Preparation:

Weigh approximately 5-10 mg of solid 4-Phenylmorpholine.[14]

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDClIs or
DMSO-ds) in a clean, dry vial.

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm
NMR tube to remove any particulate matter.[15]

Ensure the sample height in the NMR tube is approximately 4-5 cm.[14]

Cap the NMR tube securely.

1H and 13C NMR Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field
to achieve optimal homogeneity.

Acquire a standard *H NMR spectrum. Typical parameters include a 30-45° pulse angle, a
relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve
a good signal-to-noise ratio.
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e Acquire a proton-decoupled 3C NMR spectrum. A larger number of scans will be required
due to the low natural abundance of 3C.

FT-IR Spectroscopy (Thin Solid Film Method)

Sample Preparation:

Place a small amount (a few milligrams) of 4-Phenylmorpholine into a clean, dry test tube
or vial.

» Add a few drops of a volatile solvent, such as methylene chloride or acetone, to dissolve the
solid.[16]

e Using a pipette, carefully drop a small amount of the solution onto the surface of a clean, dry
salt plate (e.g., KBr or NaCl).[16]

» Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the
plate.[16]

IR Spectrum Acquisition:

Obtain a background spectrum of the clean, empty sample compartment.

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-
400 cm™1),

After analysis, clean the salt plate thoroughly with an appropriate solvent and return it to a
desiccator for storage.[16]

Mass Spectrometry (Electron lonization - El)

Sample Introduction:

e Ensure the 4-Phenylmorpholine sample is pure and dry.
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» For a solid probe analysis, load a small amount of the sample (microgram to milligram range)
into a capillary tube or onto the probe tip.[17]

« Insert the probe into the mass spectrometer's ion source.

o Gradually heat the probe to volatilize the sample into the ion source. 4-Phenylmorpholine is
a solid with a relatively low melting point, making it suitable for this technique.[17]

Mass Spectrum Acquisition:

e The volatilized sample molecules are bombarded with a beam of high-energy electrons
(typically 70 eV), causing ionization and fragmentation.[17][18]

e The resulting positive ions are accelerated and separated by the mass analyzer based on
their mass-to-charge (m/z) ratio.

e The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and
relationships relevant to the analysis of 4-Phenylmorpholine.

Experimental Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic analysis of 4-Phenylmorpholine.
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Representative Signaling Pathway

Given that many phenyl-substituted amines and morpholine derivatives interact with the central
nervous system, the following diagram illustrates a simplified, representative neurotransmitter
signaling pathway where a compound like 4-Phenylmorpholine could hypothetically act as a
modulator.

Presynaptic Neuron

Action
Vesicle with Potential Neurotransmitter Recycling | BREEENC]
Neurotransmitters Release Transporter
Binding

Inhibition? Postsynaptic Neuron
4-Phenylmorpholine . - — i
(Hypothetical Modulator) Modulation? ‘)Rse?el,x';?grlc Signal Transduction Cellular Response

Click to download full resolution via product page

Caption: A potential signaling pathway interaction for a phenyl-amine scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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laimer & Data Validity:

nformation provided in this document is for Research Use Only (RUO) and is strictly not
ded for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits

your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362484?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

